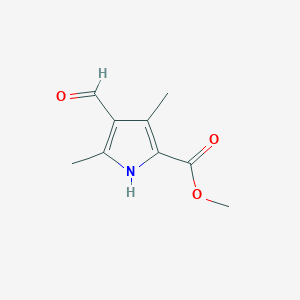

methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative featuring a formyl group at the 4-position, methyl groups at the 3- and 5-positions, and a methyl ester at the 2-position. This compound is of interest in organic synthesis due to its versatile reactivity, particularly in forming Schiff bases and coordination complexes . Its structural motifs are critical in pharmaceuticals, materials science, and catalysis.

Properties

IUPAC Name |

methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-7(4-11)6(2)10-8(5)9(12)13-3/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQONSFBVZIROQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrrole with an aldehyde, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has demonstrated promising biological activities, particularly in the realm of drug discovery. Its derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties:

- Antimicrobial Activity : Research has shown that derivatives of this compound can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, studies indicate significant zones of inhibition against various bacterial strains (see Table 1) .

- Anticancer Properties : The compound's ability to modulate signaling pathways involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapeutics .

Organic Electronics

The compound plays a crucial role in the fabrication of organic semiconductors, which are essential for developing flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its unique electronic properties facilitate advancements in sustainable energy solutions .

Material Science

In materials science, this compound is utilized in synthesizing novel polymer materials with enhanced thermal stability and mechanical strength. These properties are beneficial for various industrial applications, including coatings and advanced composites .

Case Study 1: Antimicrobial Activity

A study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that specific derivatives exhibited substantial antibacterial activity against common pathogens (see Table 1) .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| Compound A | 15 | Antibacterial |

| Compound B | 20 | Antifungal |

| Compound C | 12 | Antiviral |

Case Study 2: Drug Development

Research focusing on the anticancer potential of pyrrole derivatives highlighted the compound's ability to induce apoptosis in cancer cells through modulation of specific biochemical pathways . This suggests its potential role as a lead compound in developing new anticancer agents.

Mechanism of Action

The mechanism of action of methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The formyl group and pyrrole ring structure allow the compound to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key Compounds for Comparison:

Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (Ethyl ester analog)

Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone (EFDMPCT)

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Table 1: Physical Properties and Structural Differences

| Compound Name | CAS RN | Melting Point (°C) | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 67858-47-3 | 100–101 | C10H11NO3 | Formyl, methyl ester, 3,5-dimethyl |

| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 2199-64-6 | 145–146 | C11H13NO3 | Formyl, ethyl ester, 3,5-dimethyl |

| EFDMPCT | Not provided | Not reported | C12H16N4O2S | Thiosemicarbazone, ethyl ester |

Key Observations :

Spectroscopic and Electronic Properties

Table 2: Comparative NMR and UV-Vis Data

Key Observations :

- The formyl proton in both methyl and ethyl esters appears near δ 9.7–9.8 ppm, indicating minimal electronic differences in the pyrrole core .

- The ethyl ester’s red-light emission and non-linear optical (NLO) activity in EFDMPCT suggest that substituents like thiosemicarbazone significantly alter electronic transitions .

Table 3: Reactivity Comparison

Key Observations :

Computational Insights (DFT Studies)

- HOMO-LUMO Gaps : The methyl ester’s HOMO-LUMO gap is marginally smaller than the ethyl ester’s, suggesting higher reactivity in electrophilic substitutions .

- Molecular Electrostatic Potential (MEP): The formyl group in both compounds acts as an electrophilic hotspot, but the ethyl ester’s MEP shows greater electron density at the ester oxygen due to inductive effects .

Biological Activity

Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Overview of Pyrrole Derivatives

Pyrrole compounds are known for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. This compound is part of this class and exhibits significant potential in various biomedical applications .

Target Interactions

this compound interacts with several biological targets. Its mechanism of action is likely multifaceted, affecting various biochemical pathways through interactions with proteins and enzymes involved in cellular processes.

Biochemical Pathways

The compound may influence pathways related to inflammation and cell proliferation. For instance, studies indicate that pyrrole derivatives can modulate signaling pathways involved in cancer cell growth and survival .

Antimicrobial Activity

Research has shown that pyrrole derivatives can exhibit significant antimicrobial properties. For example:

- In vitro Studies : this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. However, its efficacy varies depending on the specific bacterial strain tested .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound:

- Cell Line Studies : In assays involving human carcinoma cell lines (A-431, A-549), this compound exhibited notable cytotoxic effects with IC50 values in the micromolar range. This suggests a promising avenue for cancer therapy development .

| Cell Line | IC50 (µM) |

|---|---|

| A-431 | 0.065 |

| A-549 | 9.4 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrrole ring can enhance biological activity:

- Substituent Effects : The introduction of electron-withdrawing groups or bulky substituents significantly improves the compound's potency against drug-resistant strains of pathogens such as Mycobacterium tuberculosis .

Case Studies

-

Antitubercular Activity

A study designed pyrrole derivatives that showed potent activity against drug-resistant tuberculosis strains with minimal cytotoxicity (MIC < 0.016 μg/mL) . The derivatives exhibited excellent stability and efficacy in vivo. -

Cytotoxicity Profiling

Another research effort evaluated the cytotoxic effects of this compound on melanoma cells, revealing a selective index (SI) of 3.83, indicating a favorable therapeutic window compared to standard chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving pyrrole derivatives and formylating agents. For example, ethyl analogs (e.g., ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) are prepared by reacting aldehydes with amines in absolute ethanol under reflux, achieving yields of ~23% . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency.

- Catalysts : Acidic or basic conditions may be required depending on the substituent sensitivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

A combination of 1H/13C NMR , FT-IR , and mass spectrometry is critical:

- NMR : The formyl proton appears as a singlet near δ 9.8–10.0 ppm, while methyl groups resonate at δ 2.2–2.5 ppm. Aromatic protons in the pyrrole ring show splitting patterns between δ 6.0–7.0 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O) confirm functional groups .

- MS : The molecular ion peak ([M+H]+) at m/z 195.21 matches the molecular formula C10H13NO3 .

Advanced Research Questions

Q. How does the formyl group influence the compound’s reactivity in multicomponent reactions (e.g., Schiff base formation)?

The formyl group acts as an electrophilic site, enabling condensation with amines to form azomethines (Schiff bases). For example:

- Reaction with aromatic amines in ethanol yields imine derivatives with antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). Substituent effects on the amine (e.g., electron-withdrawing groups) enhance bioactivity .

- Quantum mechanical calculations (DFT) reveal that the formyl group’s electrophilicity (Fukui function ) correlates with reaction rates in nucleophilic additions .

Q. What computational strategies are used to predict the electronic properties and nonlinear optical (NLO) behavior of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) is employed to:

- Calculate frontier molecular orbitals (HOMO-LUMO gaps), which indicate charge-transfer capabilities (~4.2 eV for similar pyrrole derivatives) .

- Simulate NLO properties : Hyperpolarizability () values suggest potential in photonic applications due to the conjugated π-system of the pyrrole ring .

- Solvent effects : Polarizable continuum models (PCM) show toluene-d8 enhances dipole moments compared to gas-phase calculations .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

Systematic comparison of substituent effects is essential:

| Compound | Substituent | Bioactivity | Reactivity |

|---|---|---|---|

| Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Acetyl | Lower antibacterial activity | Reduced electrophilicity |

| This compound | Formyl | High Gram-positive inhibition | Enhanced electrophilicity |

| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | None | Inactive | No reactive sites |

- Methodology : Pair experimental assays (e.g., MIC testing) with DFT-derived reactivity indices (e.g., local softness) to correlate structure-activity relationships .

Methodological Considerations

Q. What experimental protocols optimize the synthesis of derivatives for drug discovery?

- Step 1 : Functionalize the formyl group via reductive amination or Knoevenagel condensation.

- Step 2 : Screen derivatives using high-throughput assays (e.g., microdilution for antimicrobial activity).

- Step 3 : Validate hits with in vitro cytotoxicity studies (e.g., MTT assay on HEK-293 cells) .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Solvent selection : Use slow evaporation in ethyl acetate/hexane (1:3) to promote crystal growth.

- Temperature control : Gradual cooling from 40°C to 4°C reduces lattice defects.

- Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to guide co-crystallization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.